N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a complex organic compound that features a unique combination of a naphthamide group and an isoxazole ring substituted with a thiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The thiophene group can be introduced through a substitution reaction using thiophene-2-carboxylic acid derivatives . The final step involves the coupling of the isoxazole-thiophene intermediate with 1-naphthoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and catalyst-free conditions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and thiophene moiety are crucial for binding to enzyme active sites, potentially inhibiting their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its FLT3 inhibitory activity.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Used in the synthesis of thiophene derivatives.
Uniqueness
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamide stands out due to its unique combination of the isoxazole ring and naphthamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-17(23-21-14)18-9-4-10-24-18/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZWDKGAEFNYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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